4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine
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Overview
Description
4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is a heterocyclic compound that features both imidazole and pyridine ringsThe molecular formula of this compound is C9H11N3, and it has a molecular weight of 161.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed:
Oxidation: N-oxides of the imidazole and pyridine rings.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Imidazole: A simpler structure with similar coordination properties.
Pyridine: Shares the pyridine ring but lacks the imidazole moiety.
2-Methylimidazole: Similar in structure but with a different substitution pattern.
Uniqueness: 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is unique due to the combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from simpler analogs .
Properties
IUPAC Name |
4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREMEUZHECOIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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